

(S)-tetrahydro-2H-pyran-3-amine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Cat. No.: B1398153

[Get Quote](#)

An In-depth Technical Guide to **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**

Abstract and Strategic Importance

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its constrained tetrahydropyran (THP) scaffold offers a valuable design element, providing a favorable balance of hydrophilicity and metabolic stability, while the stereochemically defined amine serves as a crucial anchor for synthetic elaboration. This guide provides an in-depth analysis of its physicochemical properties, stereocontrolled synthesis, applications as a pharmacophore, and comprehensive safety protocols for its handling and use in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of (S)-tetrahydro-2H-pyran-3-amine enhances its stability and aqueous solubility, making it highly amenable for use in various synthetic and biological protocols. The stereogenic center at the C3 position is critical, as the specific (S)-configuration often dictates the biological activity and target engagement of its derivatives compared to the (R)-enantiomer.

Structural and Analytical Data

Precise characterization is fundamental to ensuring enantiopurity and batch-to-batch consistency. The absolute (S)-configuration is typically confirmed using a combination of polarimetry and advanced spectroscopic techniques.

- Polarimetry: The compound exhibits a specific optical rotation consistent with the (S)-configuration.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and reveals key structural features, such as the hydrogen bonding networks between the ammonium group, chloride ions, and the pyran oxygen.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties critical for experimental design, including reaction setup and formulation development.

Property	Value	Method / Reference
Molecular Formula	C ₅ H ₁₂ ClNO	[1] [2]
Molecular Weight	137.61 g/mol	[1] [2]
CAS Number	1071829-81-6	[3] [4] [5]
Melting Point	198–202°C (with decomposition)	Differential Scanning Calorimetry
Solubility (25°C)	48 mg/mL (Water), 6 mg/mL (Ethanol)	Shake-flask method
pKa (amine)	9.2 ± 0.1	Potentiometric titration
Appearance	Colorless to pale yellow solid	[6]
Storage Conditions	2–8°C, under inert gas (Argon or Nitrogen), protect from light	[2] [4] [6]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a non-trivial challenge, where the primary objective is the precise installation of the amine group at the C3 position with the correct stereochemistry. Several strategies have been developed, each with distinct advantages regarding scalability, cost, and enantiomeric excess (ee).

Key Synthetic Strategies

The choice of synthetic route is often dictated by the desired scale and the availability of starting materials. Catalytic methods are generally preferred for their efficiency and atom economy.

- **Asymmetric Hydrogenation:** Platinum-catalyzed hydrogenation of a suitable precursor, often using a chiral ligand like (R)-BINAP, is a common industrial method that can achieve high yields and excellent enantioselectivity. A key challenge is preventing stereochemical drift (racemization) under high pressure, which can be mitigated by using lower temperatures or specialized additives.
- **Chiral Resolution:** This classical approach involves the separation of a racemic mixture using a chiral resolving agent, such as (R)-Mandelic acid, to form diastereomeric salts that can be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50%.
- **Biocatalysis:** Modern green chemistry approaches employ enzymes like transaminases for the enantioselective amination of a ketone precursor. This method offers exceptional stereocontrol (>99% ee) and operates under mild, environmentally benign conditions.

Synthetic Workflow Example: Catalytic Approach

The following diagram illustrates a generalized workflow for the synthesis of chiral 3-aminotetrahydropyrans, highlighting the critical steps for achieving high stereopurity.

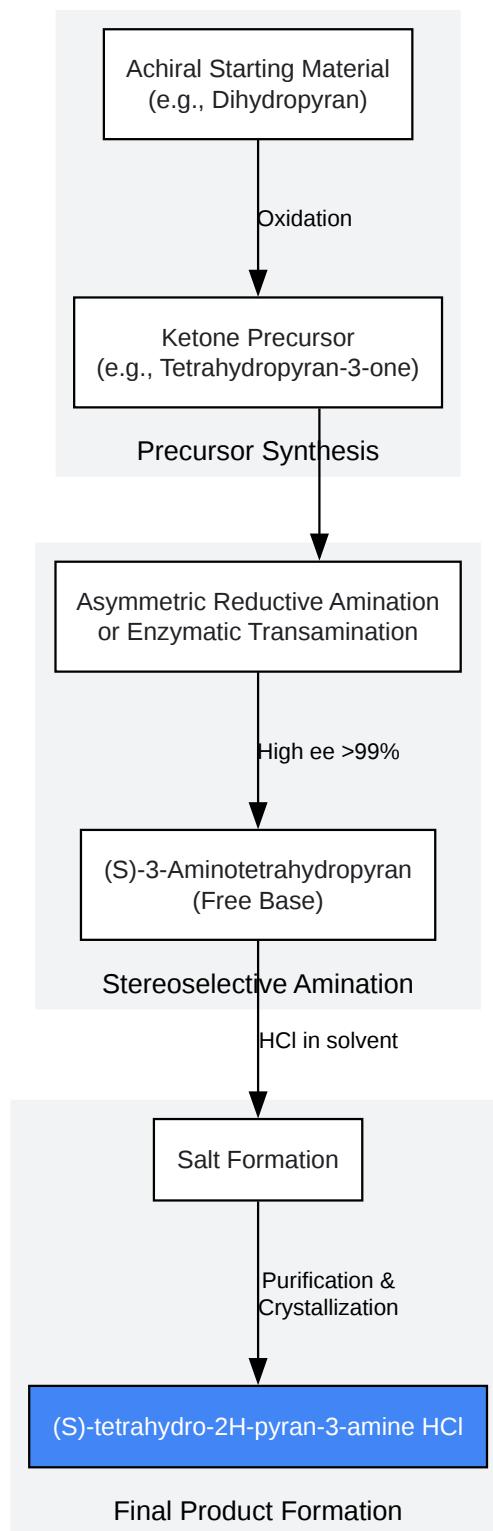


Fig 1. Generalized Synthetic Workflow

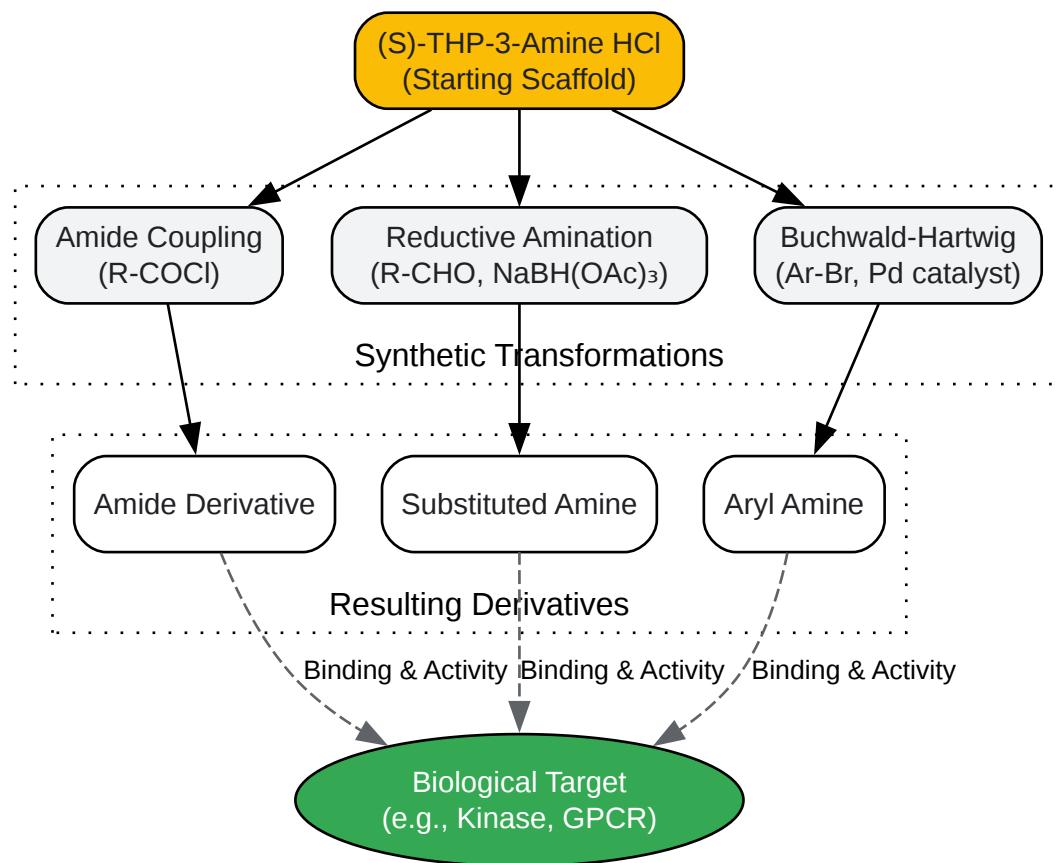


Fig 2. Elaboration of the THP Scaffold in Drug Design

[Click to download full resolution via product page](#)

Caption: Synthetic diversification from the core amine scaffold.

Material Safety and Handling (MSDS Core)

While generally having low toxicity under normal laboratory conditions, proper handling procedures must be followed to minimize exposure and ensure safety. [6]

Hazard Identification

Based on data for the enantiomer and related compounds, the following hazards are identified:

- GHS Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7] * Skin Irritation (Category 2), H315: Causes skin irritation. [7] * Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7] * Specific Target Organ Toxicity – Single Exposure (Category 3),

Respiratory System, H335: May cause respiratory irritation. [7]* Signal Word: Warning [7]*

Pictogram: GHS07 (Exclamation mark) [7]

First Aid Measures

- Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [1]* Skin Contact: Wash off with soap and plenty of water. Consult a physician. [1]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial for maintaining both user safety and compound integrity.

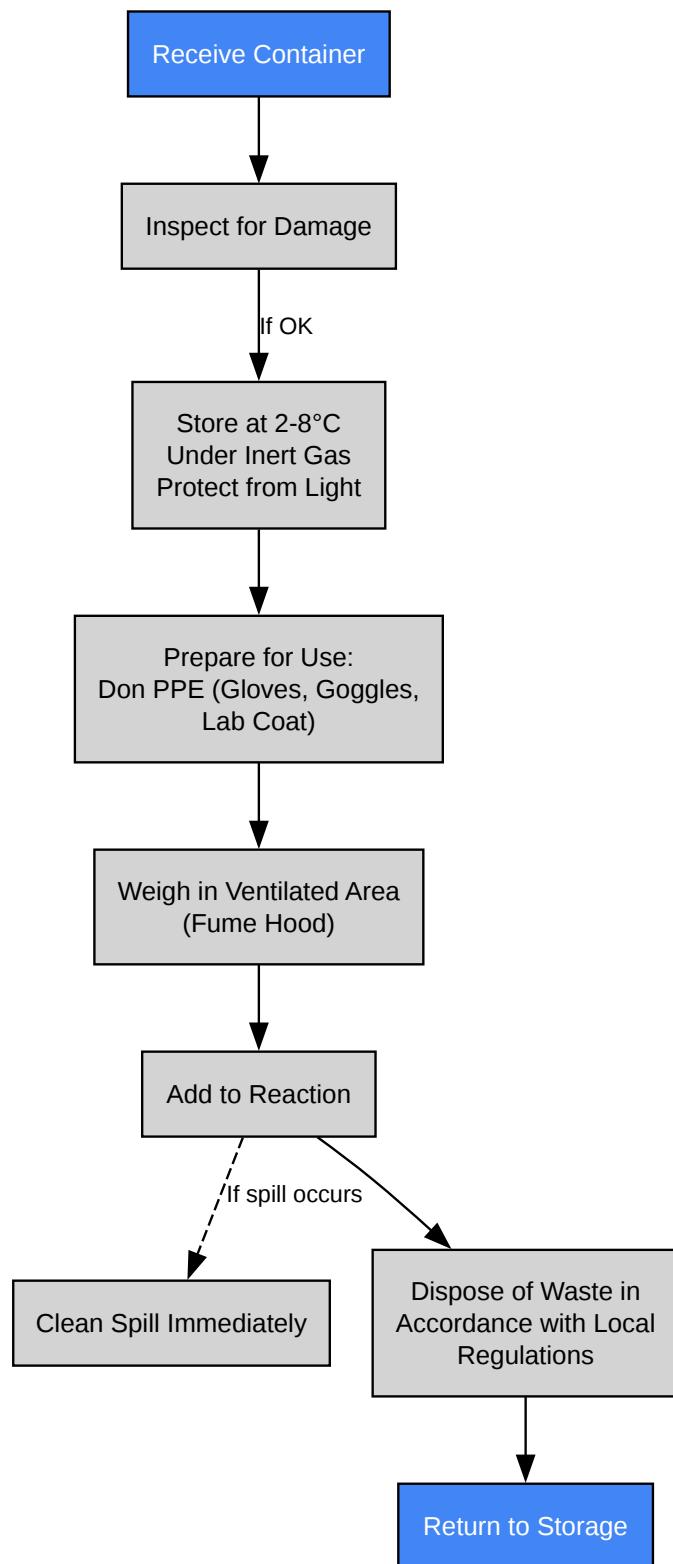


Fig 3. Safe Handling and Storage Workflow

[Click to download full resolution via product page](#)

Caption: Recommended laboratory workflow for safe handling.

Experimental Protocol: Representative N-Acylation

This protocol provides a general method for coupling the primary amine with an acid chloride, a common first step in synthetic elaboration.

Objective: To synthesize N-((S)-tetrahydro-2H-pyran-3-yl)acetamide as a model compound.

Materials:

- **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** (1.0 eq)
- Acetyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** and anhydrous DCM (approx. 0.1 M concentration).
- Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add the base (TEA or DIPEA) dropwise. The hydrochloride salt will react with one equivalent of the base to form the free amine in situ. Stir for 15 minutes.
 - Causality Note: Using at least two equivalents of base is critical. The first neutralizes the HCl salt, and the second scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product.

- Acylation: While maintaining the temperature at 0°C, add acetyl chloride dropwise to the stirring mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-((S)-tetrahydro-2H-pyran-3-yl)acetamide.
 - Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the protocol.

References

- (S)-Tetrahydro-2H-pyran-3-amine, HCl - Benchchem. (Source: Benchchem)
- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH.
- **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride** - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)
- MSDS of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** - Capot Chemical. (Source: Capot Chemical)
- **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride** | 1071829-81-6 - ChemicalBook. (Source: ChemicalBook)
- **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride** | 1071829-81-6 - ChemicalBook. (Source: ChemicalBook)
- (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Sigma-Aldrich. (Source: Sigma-Aldrich)

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization | Request PDF - ResearchGate.
- **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride**, min 97%, 100 mg - CP Lab Safety. (Source: CP Lab Safety)
- (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. (Source: ChemBK)
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. capotchem.com [capotchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-81-6 [amp.chemicalbook.com]
- 5. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-81-6 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [(S)-tetrahydro-2H-pyran-3-amine hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398153#s-tetrahydro-2h-pyran-3-amine-hydrochloride-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com